molecular formula C30H18O10 B1679496 Robustaflavone CAS No. 49620-13-5

Robustaflavone

Cat. No. B1679496
M. Wt: 538.5 g/mol
InChI Key: BORWSEZUWHQTOK-UHFFFAOYSA-N
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Patent
US06225481B1

Procedure details

To a solution of 10 (75.0 mg, 0.12 mmol) in 10 mL dry CHC3 was added BBr3 (1.0 M in CH2Cl2, 1.45 mL, 1.45 mmol), and the resulting yellow slurry was stirred at reflux overnight. The reaction mixture was cooled to room temperature, quenched by the careful addition of MeOH, and evaporated in vacuo. The resulting orange solid was triturated with MeOH, the solvent again evaporated in vacuo, and the solid was partitioned between EtOAc and 1 M NaOH. The organic layer was discarded, and the aqueous layer was extracted with EtOAc. After cooling to 0° C., the aqueous layer was carefully acidified to pH 3.0 by the dropwise addition of 3 M HCl. The resulting yellow precipitate was collected by vacuum filtration, rinsed with water and air dried (38.7 mg). The crude material was chromatographed through silica gel, eluting with a mixture of toluene/pyridine/formic acid (20:10:1). Appropriate fractions were combined and evaporated to afford 19.4 mg (30.0%) robustaflavone. An analytical sample was obtained via recrystallization from pyridine/H2O (1:1); mp 370-372° C., dec. (lit.1 mp 350-352° C.). Spectral data of synthetic robustaflavone was identical to that recently reported1 for the natural product isolated from Rhus succedanea. Anal. calcd for C30H18O10.1.25 H2O: C, 64.23; H, 3.68. Found: C, 64.17; H, 3.68.
Name
10
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:19][C:18]3[C:13](=[C:14]([O:45]C)[C:15]([C:22]4[CH:27]=[C:26]([CH:28]5[O:38][C:37]6[C:32](=[C:33]([O:41]C)[CH:34]=[C:35]([O:39]C)[CH:36]=6)[C:30](=[O:31])[CH2:29]5)[CH:25]=[CH:24][C:23]=4[O:43]C)=[C:16]([O:20]C)[CH:17]=3)[C:11](=[O:12])[CH2:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>>[CH:5]1[C:6]([C:9]2[O:19][C:18]3[CH:17]=[C:16]([OH:20])[C:15]([C:22]4[CH:27]=[C:26]([C:28]5[O:38][C:37]6[CH:36]=[C:35]([OH:39])[CH:34]=[C:33]([OH:41])[C:32]=6[C:30](=[O:31])[CH:29]=5)[CH:25]=[CH:24][C:23]=4[OH:43])=[C:14]([OH:45])[C:13]=3[C:11](=[O:12])[CH:10]=2)=[CH:7][CH:8]=[C:3]([OH:2])[CH:4]=1

Inputs

Step One
Name
10
Quantity
75 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)OC)OC)OC
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by the careful addition of MeOH
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting orange solid was triturated with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent again evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid was partitioned between EtOAc and 1 M NaOH
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
ADDITION
Type
ADDITION
Details
the aqueous layer was carefully acidified to pH 3.0 by the dropwise addition of 3 M HCl
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with water and air
CUSTOM
Type
CUSTOM
Details
dried (38.7 mg)
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed through silica gel
WASH
Type
WASH
Details
eluting with a mixture of toluene/pyridine/formic acid (20:10:1)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C(=C3O)C=4C=C(C=CC4O)C5=CC(=O)C=6C(=CC(=CC6O5)O)O)O)O2)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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